5-((2-Methoxyphenyl)thio)pentan-2-one
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Overview
Description
5-((2-Methoxyphenyl)thio)pentan-2-one is an organic compound with the molecular formula C12H16O2S. It is a clear, pale liquid with a molecular weight of 224.32 g/mol . This compound is known for its unique molecular structure, which includes a methoxyphenyl group attached to a pentanone backbone via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 2-methoxyphenylthiol with 5-bromopentan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the thiol group. The reaction is usually conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((2-Methoxyphenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichlorometh
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-10(13)6-5-9-15-12-8-4-3-7-11(12)14-2/h3-4,7-8H,5-6,9H2,1-2H3 |
InChI Key |
SFHLLNFPMXSXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=CC=CC=C1OC |
Origin of Product |
United States |
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